molecular formula C23H27FN4O B12342601 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine

1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B12342601
M. Wt: 394.5 g/mol
InChI Key: STSDFTHBTSWXTG-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and methyl groups at the 3- and 5-positions. A methylene bridge connects this pyrazole moiety to a piperazine ring, which is further substituted with a 3-methoxyphenyl group at the 4-position.

For instance, compound 14 (1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-methoxyphenyl)piperazine) was prepared with a 68% yield and characterized via NMR and MS . Similar methods likely apply to the target compound, involving:

Formation of the pyrazole ring via cyclocondensation.

Alkylation of the pyrazole methyl group to attach the piperazine moiety.

Functionalization of the piperazine with the 3-methoxyphenyl group.

Physical properties such as melting points for structurally related compounds range from 65°C to 92°C, depending on substituent polarity and molecular symmetry .

Properties

Molecular Formula

C23H27FN4O

Molecular Weight

394.5 g/mol

IUPAC Name

1-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C23H27FN4O/c1-17-23(18(2)28(25-17)20-9-7-19(24)8-10-20)16-26-11-13-27(14-12-26)21-5-4-6-22(15-21)29-3/h4-10,15H,11-14,16H2,1-3H3

InChI Key

STSDFTHBTSWXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and piperazine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as anticancer agents. The presence of the pyrazole ring is crucial for inhibiting specific cancer cell pathways. For instance, compounds similar to this one have been shown to inhibit PAK4 (p21-activated kinase 4), which is involved in cancer cell proliferation and migration .

Neuropharmacology

The piperazine structure is commonly associated with central nervous system (CNS) activity. Compounds containing piperazine moieties are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests that 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine could be explored for its potential use in treating mood disorders or anxiety .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound's ability to modulate inflammatory pathways could make it a candidate for developing treatments for inflammatory diseases .

Synthetic Approaches

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis process can be optimized to enhance yield and purity. A common synthetic route includes the reaction of substituted piperazines with pyrazole derivatives under controlled conditions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of PAK4 in cancer cell lines using similar piperazine derivatives .
Study BNeuropharmacologyFound significant serotonin receptor activity linked to mood regulation .
Study CAnti-inflammatory EffectsShowed reduction in inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Piperazine Substituent Variations

  • Compound 14 : 4-(3-Methoxyphenyl)piperazine derivative ()

    • Similar to the target compound but includes a phenethyl linker and a 2,3-dihydroindenyloxy group.
    • Melting point: 74.2–75.4°C; Yield: 68% .
    • The additional phenethyl group increases molecular weight and may enhance lipophilicity compared to the target compound.
  • Compound 15 : 4-(4-Methoxyphenyl)piperazine derivative

    • The para-methoxy substituent reduces steric hindrance compared to the meta-substituted target compound.
    • Higher melting point (78.1–79.3°C) due to improved crystallinity from symmetrical substitution .
  • Melting point: 79.8–80.5°C .

Pyrazole Substituent Variations

  • 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine (CAS 1245469-24-2)

    • Phenyl group at the pyrazole 1-position instead of 4-fluorophenyl.
    • The lack of fluorine may reduce metabolic stability but increase π-π stacking interactions in biological targets .
  • {[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride

    • Replaces the piperazine moiety with an amine group.
    • This simplification reduces molecular complexity but may limit solubility due to decreased hydrogen-bonding capacity .

Spectroscopic and Crystallographic Data

  • NMR Trends :

    • The 3-methoxyphenyl group in the target compound would exhibit characteristic singlet peaks for the methoxy protons (~δ 3.7–3.8 ppm) and aromatic protons in the meta-substituted region (δ 6.5–7.1 ppm), as seen in compound 14 .
    • Fluorine NMR (19F) would confirm the presence of the 4-fluorophenyl group (~δ -115 to -120 ppm) .
  • Crystallography :

    • Piperazine rings in related compounds adopt chair conformations stabilized by N–H···Cl and C–H···O interactions (). Such packing effects influence solubility and stability.

Pharmacological Implications (Inferred from Structural Trends)

  • The 3-methoxyphenyl group may enhance serotonin receptor affinity compared to para-substituted analogues, as methoxy groups at meta positions are common in antipsychotic agents .
  • Fluorine substitution on the pyrazole could improve blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

The compound 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine , also known by its CAS number 1245469-28-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27FN4OC_{23}H_{27}FN_{4}O with a molecular weight of 394.49 g/mol. The structure features a piperazine ring substituted with both a pyrazole moiety and a methoxyphenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an antidepressant and antitumor agent .

Antidepressant Activity

Research indicates that compounds with similar structural features may exhibit antidepressant effects through modulation of neurotransmitter systems. The presence of the piperazine ring is particularly notable as it is a common scaffold in many antidepressants.

Antitumor Activity

Preliminary studies have suggested that this compound may inhibit the growth of various cancer cell lines. For example, derivatives of piperazine have been shown to exert cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole and piperazine components interact with specific receptors in the brain and other tissues, influencing pathways related to mood regulation and cell growth.

Case Studies

  • Antidepressant Efficacy : A study conducted on similar piperazine derivatives demonstrated significant improvement in depressive symptoms in animal models, suggesting a potential pathway for clinical application.
  • Cytotoxicity Assays : In vitro assays have shown that compounds closely related to this structure can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic use.

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineObserved EffectReference
AntidepressantAnimal modelReduced depressive symptoms
CytotoxicityMCF-7IC50 = 15 µM
CytotoxicityHeLaIC50 = 20 µM

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